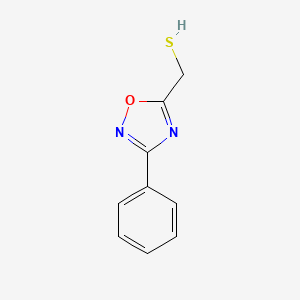
(3-Phenyl-1,2,4-oxadiazol-5-yl)methanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Phenyl-1,2,4-oxadiazol-5-yl)methanethiol is a heterocyclic compound that contains a 1,2,4-oxadiazole ring substituted with a phenyl group at the 3-position and a methanethiol group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Phenyl-1,2,4-oxadiazol-5-yl)methanethiol typically involves the cyclization of appropriate precursors. One common method involves the reaction of a phenyl-substituted nitrile oxide with a thiol under suitable conditions to form the desired oxadiazole ring . The reaction conditions often include the use of a base such as potassium hydroxide in an organic solvent like ethanol, followed by refluxing for several hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
(3-Phenyl-1,2,4-oxadiazol-5-yl)methanethiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide or sulfonic acid derivative.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Cyclization: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or iodine can be used for oxidation reactions.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Cyclization: Additional cyclization reactions may require catalysts such as palladium or copper salts.
Major Products
Oxidation: Disulfides or sulfonic acids.
Substitution: Halogenated or nitrated derivatives.
Cyclization: More complex heterocyclic compounds.
Scientific Research Applications
(3-Phenyl-1,2,4-oxadiazol-5-yl)methanethiol has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, antiviral, and anticancer agent
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of (3-Phenyl-1,2,4-oxadiazol-5-yl)methanethiol varies depending on its application:
Antimicrobial Activity: It may inhibit bacterial enzymes or disrupt cell membranes.
Anticancer Activity: The compound can interfere with cellular pathways such as DNA synthesis or protein function, leading to cell death
Antiviral Activity: It may block viral entry or replication within host cells.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Phenyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride
- 5-Phenyl-1,3,4-oxadiazol-2-thiol
- 3-Phenyl-1,2,4-oxadiazol-5(4H)-one .
Uniqueness
(3-Phenyl-1,2,4-oxadiazol-5-yl)methanethiol is unique due to the presence of both a thiol group and a phenyl-substituted oxadiazole ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
CAS No. |
53919-73-6 |
|---|---|
Molecular Formula |
C9H8N2OS |
Molecular Weight |
192.24 g/mol |
IUPAC Name |
(3-phenyl-1,2,4-oxadiazol-5-yl)methanethiol |
InChI |
InChI=1S/C9H8N2OS/c13-6-8-10-9(11-12-8)7-4-2-1-3-5-7/h1-5,13H,6H2 |
InChI Key |
CUKVAXBMRHATJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















